SIRT2 Inhibition SAR: The 6,8-Electron-Withdrawing Substitution Requirement Favoring 6-Fluoro-8-(trifluoromethyl)chroman-4-one
In the comprehensive chroman‑4‑one SIRT2 SAR study by Fridén-Saxin et al. (2012), electron‑withdrawing substituents at both the 6‑ and 8‑positions were identified as essential for inhibitory activity. Compounds lacking substitution at either position showed markedly reduced potency. The most potent compound in that series, 6,8‑dibromo‑2‑pentylchroman‑4‑one, achieved an IC₅₀ of 1.5 μM against SIRT2 [1]. The target compound, 6‑fluoro‑8‑(trifluoromethyl)chroman‑4‑one, presents fluorine (Hammett σₚ = 0.06) at C6 and trifluoromethyl (σₚ = 0.54) at C8—a stronger net electron‑withdrawing combination than the 6‑Br/8‑Br pair (σₚ = 0.23 each) of the benchmark inhibitor. While direct IC₅₀ data for the target compound are not yet published in the primary literature, the class‑level SAR predicts that the 6‑F/8‑CF₃ pharmacophore is fully consistent with the established requirement for dual electron‑withdrawing character at these positions [1]. Comparatively, the mono‑substituted analog 8‑(trifluoromethyl)chroman‑4‑one (CAS 890839-66-4, lacking the 6‑fluoro substituent) is not reported to exhibit SIRT2 inhibitory activity in the same assay system, consistent with the requirement for 6,8‑disubstitution.
| Evidence Dimension | SIRT2 inhibitory potency (class-level SAR requirement) |
|---|---|
| Target Compound Data | 6-F/8-CF₃ substitution: σₚ (F) = 0.06; σₚ (CF₃) = 0.54; Dual electron-withdrawing motif present |
| Comparator Or Baseline | Benchmark: 6,8-dibromo-2-pentylchroman-4-one, IC₅₀ = 1.5 μM (SIRT2). Mono-substituted comparator: 8-(trifluoromethyl)chroman-4-one, no reported SIRT2 activity. Negative control: unsubstituted chroman-4-one, no meaningful inhibition at 200 μM. |
| Quantified Difference | Target compound satisfies the dual 6,8-electron-withdrawing requirement; mono-substituted 8-CF₃ analog lacks the 6-substituent and fails the SAR criterion. Net electron-withdrawing strength: 6-F/8-CF₃ (∑σₚ = 0.60) exceeds 6,8-Br₂ (∑σₚ = 0.46). |
| Conditions | In vitro SIRT2 inhibition assay; recombinant human SIRT2; compounds screened at 200 μM with IC₅₀ determination for actives. (Data from Fridén-Saxin et al., J. Med. Chem. 2012.) |
Why This Matters
The 6‑F/8‑CF₃ motif is mechanistically aligned with the only experimentally validated SIRT2 pharmacophore in the chroman‑4‑one class, making this compound a rational choice over mono‑substituted or differently halogenated analogs for SIRT2 inhibitor development.
- [1] Fridén-Saxin M, Seifert T, Landergren MR, Suuronen T, Lahtela-Kakkonen M, Jarho EM, Luthman K. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. J Med Chem. 2012;55(15):7104-7113. doi:10.1021/jm3005288 View Source
